molecular formula C13H13N3O3S2 B11357348 methyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11357348
M. Wt: 323.4 g/mol
InChI Key: KYRGOOAAFPNSOO-UHFFFAOYSA-N
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Description

METHYL 2-(4-METHYL-1,2,3-THIADIAZOLE-5-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(4-METHYL-1,2,3-THIADIAZOLE-5-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves a multi-step process. One common method starts with the condensation reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide with appropriate aldehydes . This reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and scale up the process. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(4-METHYL-1,2,3-THIADIAZOLE-5-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

METHYL 2-(4-METHYL-1,2,3-THIADIAZOLE-5-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of METHYL 2-(4-METHYL-1,2,3-THIADIAZOLE-5-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. For example, it may bind to bacterial enzymes, inhibiting their function and leading to the death of the bacterial cell . The exact pathways involved can vary depending on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of 1,2,3-thiadiazole and cyclopentathiophene, such as:

Uniqueness

What sets METHYL 2-(4-METHYL-1,2,3-THIADIAZOLE-5-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE apart is its unique combination of functional groups and ring structures, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H13N3O3S2

Molecular Weight

323.4 g/mol

IUPAC Name

methyl 2-[(4-methylthiadiazole-5-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C13H13N3O3S2/c1-6-10(21-16-15-6)11(17)14-12-9(13(18)19-2)7-4-3-5-8(7)20-12/h3-5H2,1-2H3,(H,14,17)

InChI Key

KYRGOOAAFPNSOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC

Origin of Product

United States

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